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molecular formula C10H11FN2O B8436200 8-fluoro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

8-fluoro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No. B8436200
M. Wt: 194.21 g/mol
InChI Key: GUHZJUVMBOIUAG-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

To a solution of methyl 3-(2-amino-4-fluorophenylamino)-2-methylpropanoate (10.0 g, 44.2 mmol) in toluene (200 mL) was added titanium tetraisopropanolate (18.8 g, 66.3 mmol). The mixture was stirred at 90° C. for 15 hours. The resultant mixture was concentrated in vacuo, and dissolved in tetrahydrofuran (200 mL), filtered through celite, and washed with tetrahydrofuran (100 mL). The filtrate was concentrated in vacuo, and the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2:1) to afford 8-fluoro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one as a black solid (6.5 g, 76%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][CH:11]([CH3:16])[C:12](OC)=[O:13]>C1(C)C=CC=CC=1.C([O-])(C)C.C([O-])(C)C.C([O-])(C)C.C([O-])(C)C.[Ti+4]>[F:8][C:6]1[CH:5]=[CH:4][C:3]2[NH:9][CH2:10][CH:11]([CH3:16])[C:12](=[O:13])[NH:1][C:2]=2[CH:7]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)F)NCC(C(=O)OC)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
18.8 g
Type
catalyst
Smiles
C(C)(C)[O-].C(C)(C)[O-].C(C)(C)[O-].C(C)(C)[O-].[Ti+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in tetrahydrofuran (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with tetrahydrofuran (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC=1C=CC2=C(NC(C(CN2)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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